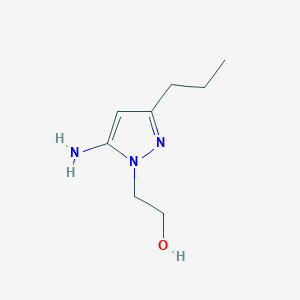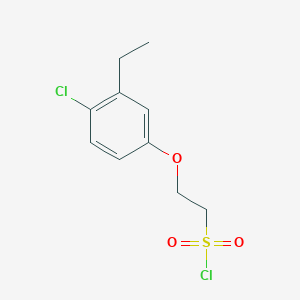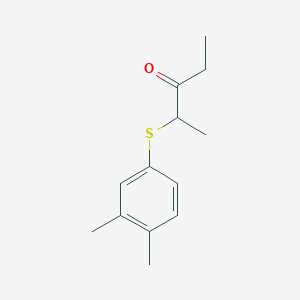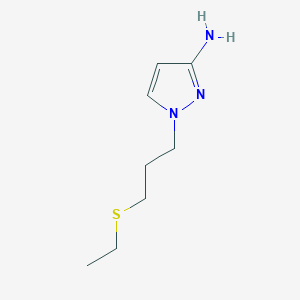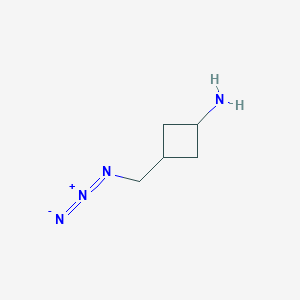
(1r,3r)-3-(Azidomethyl)cyclobutan-1-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(1r,3r)-3-(Azidomethyl)cyclobutan-1-amine is a cyclobutane derivative featuring an azidomethyl group and an amine group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (1r,3r)-3-(Azidomethyl)cyclobutan-1-amine typically involves the following steps:
Formation of the Cyclobutane Ring: This can be achieved through [2+2] cycloaddition reactions.
Introduction of the Azidomethyl Group: This step often involves the substitution of a suitable leaving group (e.g., halide) with an azide ion (N₃⁻).
Introduction of the Amine Group: This can be done through reductive amination or other amination techniques.
Industrial Production Methods
Industrial production methods would likely involve optimizing the above synthetic routes for large-scale production, focusing on yield, purity, and cost-effectiveness.
化学反应分析
Types of Reactions
(1r,3r)-3-(Azidomethyl)cyclobutan-1-amine can undergo various chemical reactions, including:
Oxidation: The azidomethyl group can be oxidized to form different functional groups.
Reduction: The azide group can be reduced to an amine.
Substitution: The azidomethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a catalyst.
Substitution: Nucleophiles like sodium azide (NaN₃) for azidation reactions.
Major Products
Oxidation: Formation of aldehydes, ketones, or carboxylic acids.
Reduction: Formation of primary amines.
Substitution: Formation of various substituted cyclobutane derivatives.
科学研究应用
Chemistry
Synthesis of Complex Molecules: Used as intermediates in the synthesis of more complex organic molecules.
Materials Science:
Biology and Medicine
Drug Development: Potential use in the synthesis of pharmaceutical compounds.
Bioconjugation: Used in the modification of biomolecules for research purposes.
Industry
Chemical Industry: Used in the production of specialty chemicals.
Pharmaceutical Industry:
作用机制
The mechanism of action of (1r,3r)-3-(Azidomethyl)cyclobutan-1-amine would depend on its specific application. Generally, the azide group can participate in click chemistry reactions, forming stable triazole rings. The amine group can engage in hydrogen bonding and other interactions with biological targets.
相似化合物的比较
Similar Compounds
Cyclobutanamines: Compounds with similar cyclobutane and amine structures.
Azidomethyl Derivatives: Compounds with azidomethyl groups attached to various backbones.
Uniqueness
(1r,3r)-3-(Azidomethyl)cyclobutan-1-amine is unique due to the combination of the cyclobutane ring, azidomethyl group, and amine group, which can impart distinct chemical and biological properties.
属性
分子式 |
C5H10N4 |
|---|---|
分子量 |
126.16 g/mol |
IUPAC 名称 |
3-(azidomethyl)cyclobutan-1-amine |
InChI |
InChI=1S/C5H10N4/c6-5-1-4(2-5)3-8-9-7/h4-5H,1-3,6H2 |
InChI 键 |
USORDMHNTVXFQL-UHFFFAOYSA-N |
规范 SMILES |
C1C(CC1N)CN=[N+]=[N-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![[5-(2,4-Dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphate](/img/structure/B13643182.png)
![(1R,5S)-7-benzyl-3-thia-7-azabicyclo[3.3.1]nonan-9-one](/img/structure/B13643189.png)
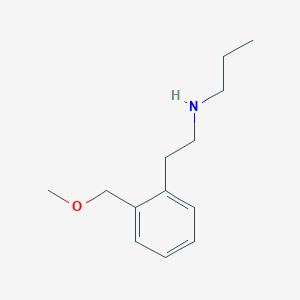
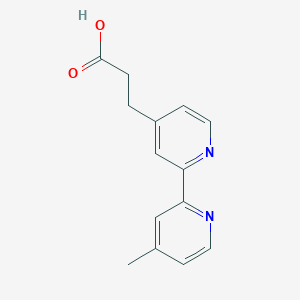
![(3aR,5R,6S,6aR)-5-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-6-methoxy-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxole](/img/structure/B13643214.png)
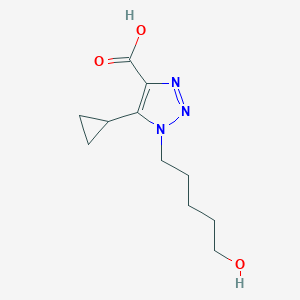
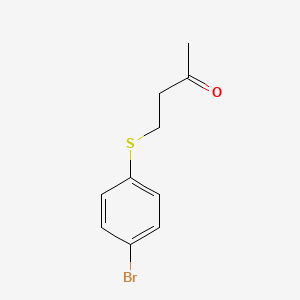
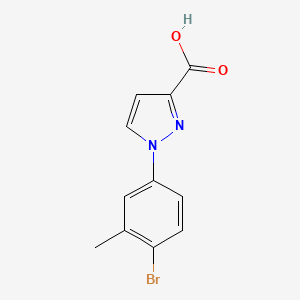
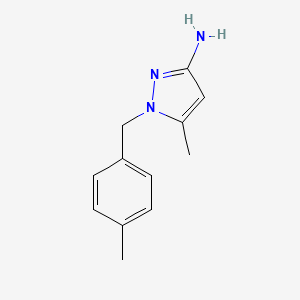
![1,2,5-trimethyl-3-[2-(tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]-1H-pyrrole](/img/structure/B13643235.png)
